1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098053-49-5
VCID: VC3144851
InChI: InChI=1S/C13H17N3/c1-2-4-11(3-1)15-7-8-16-13(15)9-12(14-16)10-5-6-10/h7-11H,1-6H2
SMILES: C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098053-49-5

Cat. No.: VC3144851

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole - 2098053-49-5

Specification

CAS No. 2098053-49-5
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 1-cyclopentyl-6-cyclopropylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C13H17N3/c1-2-4-11(3-1)15-7-8-16-13(15)9-12(14-16)10-5-6-10/h7-11H,1-6H2
Standard InChI Key HYXBZWDEXKIUQM-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4
Canonical SMILES C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-Cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole consists of a fused bicyclic heterocyclic core with two key substituents: a cyclopentyl group at the N-1 position and a cyclopropyl group at the C-6 position. The core structure—imidazo[1,2-b]pyrazole—features a 5-5 fused ring system with multiple nitrogen atoms that contribute to its electronic properties and potential for hydrogen bonding interactions.

Physical and Chemical Properties

Based on the properties of similar compounds in the imidazo[1,2-b]pyrazole family, the following chemical and physical properties can be inferred:

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₄H₁₇N₃
Molecular WeightApproximately 227.31 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityModerate solubility in organic solvents; limited water solubility
Hydrogen Bond Acceptors3 (nitrogen atoms)
Hydrogen Bond Donors0
StabilityGenerally stable under standard conditions

Chemical Reactivity

The reactivity of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is likely characterized by:

  • Electrophilic substitution reactions at the electron-rich positions of the heterocyclic system

  • Potential for coordination with metal ions through the nitrogen atoms

  • Stability of the cyclopropyl group under mild conditions, but potential for ring-opening under specific catalytic conditions

  • Moderate reactivity of the cyclopentyl group toward oxidation

Synthetic Approaches

General Synthetic Routes for Imidazo[1,2-b]pyrazoles

The synthesis of imidazo[1,2-b]pyrazole derivatives typically employs multicomponent reactions. Based on the synthesis of related compounds, the following approaches are likely applicable:

Groebke-Blackburn-Bienaymé Reaction

This multicomponent reaction involves the condensation of an aldehyde, an isocyanide, and an aminoazole to form the imidazo[1,2-b]pyrazole scaffold . For the target compound, appropriate starting materials would include cyclopropylaldehyde and a suitably substituted aminopyrazole.

Step-wise Construction

An alternative approach involves:

  • Formation of cyanoacetamide intermediates

  • Reaction with dimethylformamide dimethyl acetal or related compounds

  • Cyclization with appropriate reagents to form the bicyclic system

Specific Considerations for the Target Compound

The synthesis of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would require specific attention to:

  • Introduction of the cyclopentyl group at the N-1 position, potentially through alkylation of a suitable precursor

  • Incorporation of the cyclopropyl group at the C-6 position, which might be achieved through cross-coupling reactions or direct cyclization using appropriate starting materials

  • Control of regioselectivity during the formation of the bicyclic system

Compound TypeApoptotic Activity at 5 μM (% cells)
Secondary carboxamides40-55%
Most potent derivatives>80%

Structure-Activity Relationships

The biological activity of imidazo[1,2-b]pyrazoles is influenced by the nature and position of substituents. For the target compound, the following structure-activity relationships can be inferred:

  • The cyclopentyl group at the N-1 position may enhance lipophilicity and membrane permeability

  • The cyclopropyl group at the C-6 position may influence binding to target proteins, as similar small alicyclic substituents (e.g., cyclopropyl) were well-tolerated in cytotoxicity studies of related compounds

Comparative Analysis with Structural Analogs

Comparison with Related Compounds

CompoundStructural DifferencesNotable Properties
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideEthyl at N-1 instead of cyclopentyl; carboxamide at C-7Potential therapeutic applications in cancer and autoimmune disorders
6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazoleIsopropyl at N-1 instead of cyclopentyl; cyclopentyl at C-6 instead of cyclopropylMolecular weight of 217.31 g/mol; C₁₃H₁₉N₃ formula
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acidCarboxylic acid at C-6 instead of cyclopropylPotential for hydrogen bonding interactions through carboxylic acid group

Impact of Structural Modifications

Research on similar compounds has revealed that:

  • Small aliphatic substituents like methyl or cyclopropyl are generally well-tolerated and maintain biological activity

  • Introduction of larger or bulkier groups can lead to reduced potency

  • The position of substituents significantly affects biological activity and physicochemical properties

Future Research Directions

Optimization of Synthetic Routes

Further research could focus on developing efficient and scalable synthetic methods for 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, including:

  • Green chemistry approaches with reduced environmental impact

  • One-pot multicomponent reactions to improve efficiency

  • Stereoselective methods for the introduction of substituents

Expanded Biological Evaluation

Comprehensive assessment of the biological activities would be valuable, including:

  • Screening against a wider range of cancer cell lines

  • Evaluation of selectivity for cancer versus normal cells

  • Investigation of potential for combination therapy with established anticancer agents

  • Assessment of pharmacokinetic properties and in vivo efficacy

Target Identification and Validation

Identification of the specific molecular targets of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would be crucial for understanding its mechanism of action and optimizing its properties for therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator